Remimazolam tosylate
Description
Evolution of Benzodiazepine (B76468) Pharmacology and the Rationale for "Soft Drug" Development
The development of benzodiazepines marked a pivotal moment in psychopharmacology. Since the serendipitous discovery of chlordiazepoxide in 1955, this class of drugs rapidly became a cornerstone for treating anxiety and insomnia, largely replacing older, more toxic substances like barbiturates. frontiersin.org The therapeutic appeal of benzodiazepines lies in their mechanism of action, which involves potentiating the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at GABA-A receptors. frontiersin.org This action results in sedation, anxiolysis, and anticonvulsant effects.
However, traditional benzodiazepines like midazolam are associated with certain limitations, including a longer and unpredictable duration of action due to their reliance on liver metabolism and the production of active metabolites. frontiersin.org These characteristics can lead to prolonged sedation and a delayed recovery.
The quest for a sedative with a more predictable and rapid onset and offset of action led to the application of the "soft drug" concept. tandfonline.comtandfonline.com Soft drugs are pharmacologically active compounds designed to undergo rapid and predictable metabolism into inactive metabolites after exerting their therapeutic effect. tandfonline.comjchemrev.com This design principle aims to enhance the therapeutic index of a drug by controlling its metabolic pathway, often by incorporating a metabolically labile moiety, such as an ester linkage, into the chemical structure. tandfonline.comtandfonline.com This strategic design allows for metabolism by ubiquitous tissue esterases, leading to rapid inactivation and clearance from the body, independent of organ function. frontiersin.org Remimazolam (B1679269) was conceived based on this principle to create an ultra-short-acting benzodiazepine. tandfonline.com
Historical Overview of Remimazolam Tosylate Research Trajectory
The journey of remimazolam from concept to clinical application has been a multi-stage process. The initial program to develop an ester-based, short-acting benzodiazepine was initiated by Glaxo Wellcome in the late 1990s. frontiersin.org Although several promising compounds were identified, the project was later acquired by TheraSci and subsequently developed by CeNeS and PAION as the besylate salt. frontiersin.org
A separate development program for remimazolam was later initiated in China, which utilized a different salt form, this compound. frontiersin.org This version was developed by Jiangsu Hengrui Medicine Co. springer.com The development of the tosylate salt was likely a strategic maneuver to navigate existing patent protections for the besylate salt and its polymorphic forms. frontiersin.org this compound has since been approved for procedural sedation in China. frontiersin.org
Current Status of Preclinical Investigation
Preclinical studies have been instrumental in characterizing the pharmacological profile of remimazolam, including its tosylate form. These investigations have been conducted in various animal models, providing crucial data on its pharmacokinetics and pharmacodynamics.
Early in vivo studies in rodents demonstrated that remimazolam induces dose-related deep sedation with a rapid onset and a quicker offset compared to midazolam. frontiersin.orgnih.gov The sedative effects were shown to be mediated through the benzodiazepine site of the GABA-A receptor, as they could be inhibited by the antagonist flumazenil (B1672878). nih.gov
Subsequent preclinical research in larger animal models, such as pigs and sheep, further elucidated the compound's properties. In a pig model, remimazolam exhibited a short half-life, a small volume of distribution, and very rapid clearance. frontiersin.orgnih.gov Detailed pharmacokinetic and pharmacodynamic studies in sheep confirmed these findings, showing high clearance, small distribution volumes, and a predictable dose-related sedative effect with a short duration of action. frontiersin.orgnih.gov Notably, these studies also indicated that remimazolam produced sedation with a more rapid onset and offset than both midazolam and propofol (B549288). frontiersin.org
Preclinical research has also explored the neurocognitive effects of this compound. In aged mice, studies have suggested that this compound may not cause long-term cognitive damage and could even delay age-related memory decline. researchgate.net Another study in a mouse model of Alzheimer's disease indicated that remimazolam had a more favorable neurocognitive profile compared to propofol. mdpi.com
The table below summarizes key findings from selected preclinical studies on remimazolam.
| Animal Model | Key Findings | Reference |
| Rodents | Dose-related deep sedation with rapid onset and offset; sedative effects mediated by GABA-A receptors. | frontiersin.orgnih.gov |
| Pigs | Short half-life, small volume of distribution, and very rapid clearance. | frontiersin.orgnih.gov |
| Sheep | High clearance, small distribution volumes, and predictable, short-duration sedation. Faster onset and offset than midazolam and propofol. | frontiersin.orgnih.gov |
| Aged Mice | Did not cause long-term cognitive damage and may delay age-related memory decline. | researchgate.net |
| Cynomolgus Monkeys | Significant dose reduction of remimazolam when combined with opioids for deep sedation. | dovepress.com |
Significance of this compound in Advancing Sedative-Hypnotic Research
The development and investigation of this compound hold considerable significance for the advancement of sedative-hypnotic research. As a "soft drug," it exemplifies a successful application of rational drug design to overcome the limitations of older medications in its class. tandfonline.comtandfonline.com
The unique pharmacokinetic profile of remimazolam, characterized by rapid, organ-independent metabolism to an inactive metabolite, offers a more predictable and controllable sedation. nih.gov This represents a substantial evolution from traditional benzodiazepines and provides a valuable research tool for studying the dose-dependent effects of GABA-A receptor modulation with greater precision.
Furthermore, the favorable safety profile observed in preclinical studies, particularly the lower potential for cardiorespiratory depression compared to other agents like propofol, positions remimazolam as a significant comparator in sedative research. frontiersin.orgmdpi.com The availability of a specific antagonist, flumazenil, further enhances its research value by allowing for the rapid reversal of its effects, facilitating more controlled experimental designs. nih.gov
The distinct development pathway of this compound also highlights the role of pharmaceutical innovation and strategic patent navigation in bringing new therapeutic options to different global markets. frontiersin.org The ongoing research into its effects in various patient populations and its potential for reducing postoperative cognitive dysfunction continues to expand our understanding of sedative pharmacology and informs the development of future sedative-hypnotic agents. researchgate.netmdpi.com
Properties
CAS No. |
1425904-79-5 |
|---|---|
Molecular Formula |
C28H27BrN4O5S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate |
InChI |
InChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 |
InChI Key |
UNLWPYSYFQLJSV-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Remimazolam Tosylate
Remimazolam (B1679269) is an ultra-short-acting intravenous benzodiazepine (B76468). researchgate.net Its pharmacological effects are primarily mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. invivochem.com
Ligand-Receptor Interactions at the Gamma-Aminobutyric Acid Type A (GABA-A) Receptor
Remimazolam demonstrates a high affinity for the benzodiazepine (BDZ) binding site on the GABA-A receptor. nih.govaja.org.tw This binding occurs at the interface between the alpha (α) and gamma (γ) subunits of the receptor. nih.govthieme-connect.com Research indicates that remimazolam has a high affinity, with a reported inhibitory constant (Ki) of approximately 30 nM. frontiersin.orgnih.govfrontiersin.org In contrast, its primary metabolite, CNS 7054, has a significantly lower affinity for the GABA-A receptor, being about 300 to 400 times weaker. frontiersin.orgnih.govmdpi.comdovepress.com
While remimazolam binds with high affinity, it does not exhibit significant selectivity among the different GABA-A receptor subtypes. nih.govaja.org.twdovepress.comnih.gove-ce.org It shows positive modulation of the four major subtypes that respond to benzodiazepines: α1, α2, α3, and α5. frontiersin.orgnih.govfrontiersin.org Some studies suggest it may have a slightly higher potency at the α1-containing subtypes, which are associated with sedative effects. nih.govfrontiersin.orgnih.gov
| Compound | Binding Site | Affinity (Ki) |
|---|---|---|
| Remimazolam | GABA-A Receptor Benzodiazepine Site | ~30 nM frontiersin.orgnih.govfrontiersin.org |
| CNS 7054 (Metabolite) | GABA-A Receptor Benzodiazepine Site | ~10,000 nM frontiersin.orgnih.gov |
Allosteric Modulation of GABA-A Receptor Activity
Remimazolam acts as a positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org This means it enhances the effect of the primary neurotransmitter, GABA, without directly activating the receptor itself. wikipedia.org The binding of remimazolam to the benzodiazepine site induces a conformational change in the GABA-A receptor. invivochem.comnih.gov This change increases the affinity of GABA for its own binding site. invivochem.compharmacompass.comnih.govevitachem.comcancer.govdovepress.com By facilitating GABA's binding, remimazolam potentiates the inhibitory effects of this neurotransmitter. invivochem.com
Chloride Ion Channel Conductance and Neuronal Hyperpolarization
The allosteric modulation by remimazolam leads to an increased frequency of the opening of the ligand-gated chloride ion channel, which is an integral part of the GABA-A receptor. invivochem.compharmacompass.comnih.govevitachem.comcancer.govpharmacompass.com This enhanced opening allows a greater influx of chloride ions into the neuron. nih.govaja.org.twnih.gov The influx of negatively charged chloride ions results in hyperpolarization of the neuronal membrane. invivochem.comnih.govaja.org.twpharmacompass.comnih.govevitachem.comcancer.govpharmacompass.comnih.gov This hyperpolarized state makes the neuron less likely to fire an action potential, leading to a decrease in neuronal excitability and subsequent inhibition of the central nervous system. invivochem.comnih.govpharmacompass.comnih.govevitachem.comcancer.gov
| Receptor Subtype | Associated Functional Implication |
|---|---|
| α1 | Sedation, Anterograde Amnesia, Anticonvulsant Effects frontiersin.orgnih.gov |
| α2 | Positive modulation similar to classical benzodiazepines frontiersin.orgnih.govfrontiersin.org |
| α3 | |
| α5 |
Investigation of Off-Target Pharmacological Activities
Evaluation of Binding to Non-GABA-A Receptor Sites
Studies have shown that remimazolam has a favorable profile regarding off-target activities. It exhibits no significant activity at other tested receptors, ion channels, or enzyme sites. frontiersin.orgnih.govfrontiersin.org Similarly, its primary metabolite, CNS 7054, has also been found to have no significant activity at off-target sites. frontiersin.orgnih.govmdpi.com One study noted that remimazolam weakly inhibits the hERG tail current, but at concentrations significantly higher than those required for its primary pharmacological effect. frontiersin.orgnih.govfrontiersin.org A recent report has suggested that remimazolam may alleviate neuropathic pain by regulating the bradykinin (B550075) B1 receptor and autophagy, though further research is needed to confirm if this is a direct effect or mediated through the GABA-A receptor. frontiersin.orgfrontiersin.org
Assessment of Ion Channel Modulation Beyond GABA-A (e.g., hERG)
Beyond its primary activity at the GABA-A receptor, the pharmacological profile of remimazolam has been assessed for its effects on other ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its inhibition by non-cardiac drugs can lead to serious cardiac arrhythmias.
Research indicates that remimazolam exhibits a weak inhibitory effect on the hERG tail current. nih.govdovepress.comnih.govfrontiersin.orgfrontiersin.org Electrophysiological studies have determined estimated EC25 and EC50 values for this inhibition. nih.govfrontiersin.orgfrontiersin.org The EC50 value, representing the concentration at which 50% of the maximal inhibitory effect is observed, was found to be 207 μM. nih.govfrontiersin.orgfrontiersin.org The EC25, the concentration for 25% inhibition, was estimated at 62 μM. nih.govfrontiersin.orgfrontiersin.org
Importantly, the primary carboxylic acid metabolite of remimazolam, CNS 7054, which is pharmacologically inactive at the GABA-A receptor, has also been evaluated for its effect on the hERG channel. nih.govfrontiersin.org Studies showed that CNS 7054 did not inhibit the hERG tail current at concentrations up to 100 μM, suggesting it does not contribute to potential cardiac ion channel effects. nih.govfrontiersin.org
Table 1: Remimazolam and Metabolite hERG Inhibition Data
| Compound | Target | Parameter | Value (μM) | Finding |
|---|---|---|---|---|
| Remimazolam | hERG Channel | EC25 | 62 | Weak inhibition nih.govfrontiersin.orgfrontiersin.org |
| Remimazolam | hERG Channel | EC50 | 207 | Weak inhibition nih.govfrontiersin.orgfrontiersin.org |
| CNS 7054 | hERG Channel | Inhibition | No inhibition up to 100 μM | No significant activity nih.govfrontiersin.org |
Modulation of Other Biological Pathways (e.g., Bradykinin B1 Receptor, Autophagy)
Scientific investigations have explored the influence of remimazolam on biological pathways beyond its primary sedative-hypnotic mechanism. These studies have identified potential roles in modulating pain and cellular stress responses through the bradykinin B1 receptor and the process of autophagy. nih.govclinmedjournals.orgclinmedjournals.orgsemanticscholar.org
Research has indicated that remimazolam may alleviate neuropathic pain by regulating the bradykinin B1 receptor and autophagy. clinmedjournals.orgsemanticscholar.orgtandfonline.comhanspub.org This suggests a novel mechanism of action that is distinct from its effects on GABAergic neurotransmission. nih.govclinmedjournals.org
Furthermore, studies using remimazolam besylate in hepatocellular carcinoma cell lines (HepG2 and Hep3B) have demonstrated that the compound can induce cytotoxicity through multiple stress pathways. nih.govpatsnap.comresearchgate.net In this context, remimazolam was shown to induce autophagy. nih.govpatsnap.comresearchgate.net The induction of autophagy was observed to be dose-dependent in these cancer cell lines. researchgate.net This effect was part of a broader cellular response that also included increased reactive oxygen species (ROS) levels, lipid peroxidation, and endoplasmic reticulum stress. nih.govpatsnap.comresearchgate.net These findings suggest that remimazolam's interaction with the autophagy pathway may be part of a complex cellular stress response. nih.gov
Preclinical Pharmacokinetics and Biotransformation of Remimazolam Tosylate
Metabolic Pathways and Enzyme Kinetics
The primary metabolic pathway for remimazolam (B1679269) is through hydrolysis, a process that is not dependent on the cytochrome P450 enzyme system. mdpi.comdrugbank.comnih.gov This independence from CYP-mediated metabolism minimizes the potential for clinically significant drug-drug interactions. nih.gov
Esterase-Mediated Hydrolysis: General and Specific Tissue Esterases
Remimazolam is rapidly metabolized by nonspecific tissue esterases distributed throughout the body. springermedizin.deanesth-pain-med.orgnih.govnih.gov This widespread enzymatic activity ensures a swift biotransformation process. nih.govresearchgate.net The hydrolysis of the ester linkage is the key step in its metabolic inactivation. springermedizin.deresearchgate.netnih.govwindows.net While these esterases are found in various tissues, including the kidneys and lungs in animal models, the liver is the primary site of metabolism. researchgate.netfrontiersin.org The breakdown of remimazolam is predominantly carried out by tissue esterases, which differentiates it from other short-acting ester drugs like remifentanil and esmolol, where blood esterases play a more significant role. frontiersin.org
Role of Carboxylesterase 1 (CES1) in Remimazolam Tosylate Metabolism
The principal enzyme responsible for the hydrolysis of remimazolam is Carboxylesterase 1 (CES1). mdpi.comresearchgate.netnih.govnih.gov CES1 is found in high concentrations in the liver, specifically in hepatocytes, but is also expressed in other tissues such as the lungs and gallbladder. mdpi.comnih.govjefferson.edu This enzyme efficiently converts remimazolam into its inactive metabolite. nih.govdrugbank.comnih.govinvivochem.com Studies have identified CES1 as the predominant isoenzyme involved in remimazolam metabolism, with no significant contribution from Carboxylesterase 2. researchgate.net
Organ-Independent Metabolism and Hepatic Bypass Mechanisms
A key feature of remimazolam's pharmacokinetics is its organ-independent metabolism. springermedizin.denih.govncats.ioelmerjournals.comwjem.com.cn This means its breakdown is not reliant on the function of a single organ, such as the liver or kidneys. semanticscholar.orgnih.govmedsci.orgnih.gov This characteristic is advantageous as the metabolism and elimination of the drug are not significantly impaired in patients with hepatic or renal disease. semanticscholar.orgmedsci.org While the liver is the main site of metabolism due to high CES1 concentrations, significant non-hepatic metabolism still occurs. mdpi.comnih.govnih.gov This widespread metabolic capability contributes to its predictable and rapid clearance. nih.gov
Formation and Characteristics of Inactive Carboxylic Acid Metabolite (CNS7054)
The esterase-mediated hydrolysis of remimazolam results in the formation of a primary and inactive carboxylic acid metabolite, known as CNS7054. springermedizin.demdpi.comresearchgate.netnih.govnih.govnih.gove-ce.org This metabolite is pharmacologically inactive, with a significantly lower affinity for the GABA-A receptor, estimated to be 300 to 400 times weaker than the parent compound. mdpi.comnih.govdrugbank.comnih.govfrontiersin.org Consequently, CNS7054 is not expected to produce any significant behavioral or sedative effects. researchgate.net Studies have shown that within two hours of administration, plasma contains a very small percentage of remimazolam (0.33%) and a large percentage of CNS7054 (99.67%). elmerjournals.comfrontiersin.org The half-life of this inactive metabolite is approximately 2.4 to 3.8 hours. drugbank.cominvivochem.com
Absence of Cytochrome P450-Mediated Metabolic Dependence
A significant aspect of remimazolam's metabolism is its independence from the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govfrontiersin.orgelmerjournals.com Unlike many other benzodiazepines, such as midazolam, which are metabolized by CYP3A4, remimazolam does not undergo biotransformation via these hepatic enzymes. drugbank.comelmerjournals.comfrontiersin.org Furthermore, remimazolam does not appear to induce or inhibit CYP enzymes, reducing the likelihood of drug-drug interactions with medications that are substrates for this system. drugbank.cominvivochem.com
Elimination and Excretion Dynamics
Remimazolam is primarily eliminated from the body through renal excretion of its inactive metabolite, CNS7054. e-ce.org In healthy individuals, over 80% of the administered dose is excreted in the urine as CNS7054. drugbank.cominvivochem.com Less than 1% of the parent drug is excreted unchanged in the urine within 24 hours. nih.gove-ce.org The terminal elimination half-life of remimazolam is short, ranging from 37 to 53 minutes, and is independent of body weight. drugbank.cominvivochem.come-ce.org The clearance of remimazolam is high, approximately 24 to 75 L/h. drugbank.cominvivochem.com
Data Tables
Table 1: Pharmacokinetic Parameters of Remimazolam and its Metabolite CNS7054
| Parameter | Remimazolam | CNS7054 |
| Primary Metabolic Enzyme | Carboxylesterase 1 (CES1) mdpi.comresearchgate.netnih.govnih.gov | - |
| Metabolic Pathway | Esterase-mediated hydrolysis springermedizin.deresearchgate.netnih.govwindows.net | Further metabolism via hydroxylation and glucuronidation drugbank.comeuropa.eu |
| Pharmacological Activity | Active springermedizin.de | Inactive springermedizin.demdpi.comresearchgate.netnih.govnih.govnih.gove-ce.org |
| Receptor Affinity (GABA-A) | High | 300-400 times lower than remimazolam mdpi.comnih.govdrugbank.comnih.govfrontiersin.org |
| Terminal Elimination Half-life | 37 - 53 minutes drugbank.cominvivochem.come-ce.org | 2.4 - 3.8 hours drugbank.cominvivochem.com |
| Primary Route of Excretion | - | Urine nih.gove-ce.org |
| % of Dose in Urine (as CNS7054) | - | >80% in healthy subjects drugbank.cominvivochem.com |
| % of Unchanged Drug in Urine | < 1% nih.gove-ce.org | - |
Renal Excretion of Metabolites
Following intravenous administration, remimazolam is extensively metabolized, with its primary metabolite, CNS 7054, being predominantly eliminated through the kidneys. nih.gov In healthy human subjects, over 80% of the administered remimazolam dose is excreted in the urine as CNS 7054 within 24 hours. europa.eunih.gov Unchanged remimazolam is found in only trace amounts in the urine, accounting for less than 0.1% of the dose. europa.eu This indicates that renal excretion is the main pathway for the elimination of remimazolam's metabolites, not the parent drug. nih.gov The inactive nature of CNS 7054, which has a 300 to 400 times weaker affinity for the benzodiazepine (B76468) receptor than remimazolam, is a key feature of the drug's safety profile. jefferson.edunih.gov
Plasma Clearance Rates and Volume of Distribution
Preclinical and clinical studies have consistently demonstrated that remimazolam has a high plasma clearance rate and a small volume of distribution. In early studies with pig models, remimazolam showed very rapid clearance (35 ml/min/kg) and a small steady-state volume of distribution (Vss 440 ml/kg). nih.govfrontiersin.org Similarly, dose-ranging studies in sheep revealed high clearance and small distribution volumes. nih.govfrontiersin.org
In humans, the systemic clearance of remimazolam is approximately three times that of midazolam. nih.govfrontiersin.org The clearance is also noted to be independent of body weight. nih.govresearchgate.net The steady-state volume of distribution (Vss) of remimazolam is significantly smaller than that of midazolam. nih.govnih.gov
Here is an interactive data table with detailed research findings:
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of Remimazolam| Species/Subject | Clearance Rate | Volume of Distribution (Vss) | Source |
|---|---|---|---|
| Pig | 35 ml/min/kg | 440 ml/kg | nih.govfrontiersin.org |
| Sheep | High | Small | nih.govfrontiersin.org |
| Human | 70.3 L/h | 34.8 L | nih.gov |
| Human | 1.15 L/min | 35.4 L | nih.gov |
Elimination Half-Life and Mean Residence Time
Consistent with its rapid clearance, remimazolam has a short elimination half-life and mean residence time (MRT). In a pig model, the half-life was reported to be 18 minutes. nih.govfrontiersin.org In sheep, a mean residence time of 8.1 minutes was calculated. nih.govfrontiersin.org
Human studies have confirmed these findings, with a terminal half-life of approximately 0.75 hours and a mean residence time of 0.51 hours. nih.govfrontiersin.org This is substantially shorter than midazolam. nih.gov The short elimination half-life contributes to a rapid recovery profile. nih.gov
Here is an interactive data table with detailed research findings:
Table 2: Elimination Half-Life and Mean Residence Time of Remimazolam| Species/Subject | Elimination Half-Life | Mean Residence Time | Source |
|---|---|---|---|
| Pig | 18 minutes | Not Reported | nih.govfrontiersin.org |
| Sheep | Not Reported | 8.1 minutes | nih.govfrontiersin.org |
| Human | 0.75 hours | 0.51 hours | nih.govfrontiersin.org |
| Human | 70 minutes | Not Reported | nih.gov |
Context-Sensitive Half-Time Profiles
The context-sensitive half-time (CSHT) is the time required for the plasma drug concentration to decrease by 50% after stopping a continuous infusion. For remimazolam, the CSHT is short and remains relatively constant even after prolonged infusions. frontiersin.orgnih.gov After a two-hour infusion, the CSHT of remimazolam is approximately 7-8 minutes. nih.gov This is a significant advantage over other sedatives where the CSHT can increase with the duration of the infusion. frontiersin.org The predictable and short CSHT of remimazolam allows for good control over the depth of sedation and ensures a rapid recovery once the infusion is stopped. nih.gov In children, the 4-hour CSHT is reported to be 17 minutes. nih.gov
Pharmacokinetic Linearity and Physiological Influences
Dose-Proportional Pharmacokinetics
The pharmacokinetics of remimazolam have been shown to be linear and dose-proportional across a wide range of doses. nih.govfrontiersin.org Studies in sheep and humans have demonstrated that as the dose of remimazolam is increased, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) increase proportionally. nih.govfrontiersin.org This linear pharmacokinetic profile makes the sedative effects of remimazolam predictable and easily titratable. nih.govfrontiersin.org
Sex-Related Differences in Pharmacokinetic Profiles in Animal Models
The investigation of sex-related differences is a critical component of preclinical pharmacology to anticipate variable responses in diverse populations. mdpi.com However, a review of publicly available scientific literature indicates a lack of specific preclinical studies that have been published detailing the pharmacokinetic profiles of this compound in male versus female animal models.
While reproductive toxicology studies have been conducted in rats and rabbits, which included assessments of female and male fertility parameters, these studies did not provide comparative pharmacokinetic data such as clearance, volume of distribution, or half-life between sexes. europa.eu The broader context of preclinical research shows an increasing awareness of sexually dimorphic expression patterns of metabolic enzymes in various species, which can influence drug metabolism. mdpi.com For instance, in rats, specific cytochrome P450 enzymes are known to be expressed in a sex-specific manner. mdpi.com
Although clinical studies in humans have explored the influence of sex on remimazolam pharmacokinetics—with some population analyses suggesting minor differences in clearance but no need for major dose adjustments—direct, quantitative comparisons from preclinical animal models are not detailed in the available literature. nih.govnih.govresearchgate.netnih.gov Therefore, no data tables comparing pharmacokinetic parameters between male and female animal models can be generated at this time.
Implications of Organ Impairment (Hepatic, Renal) on Pharmacokinetics in Animal Models
Preclinical research has established that remimazolam is an ester-based drug subject to rapid metabolism by tissue esterases, with the liver being the principal site of this activity. fda.gov Early in vitro studies using tissue homogenates from various animal species have confirmed the significant role of the liver in the biotransformation of remimazolam.
Research demonstrated that remimazolam is very rapidly metabolized to its inactive carboxylic acid metabolite, CNS 7054, by liver homogenates from rats, mice, and mini-pigs. frontiersin.org This highlights the liver's primary role in the drug's clearance pathway across multiple preclinical species. The implication is that severe hepatic impairment could potentially reduce the rate of metabolism and thus alter the pharmacokinetic profile of remimazolam in these animals.
Despite these mechanistic insights from in vitro animal tissue studies, specific in vivo studies detailing the full pharmacokinetic profile (e.g., clearance, half-life, AUC) of remimazolam in animal models with induced hepatic or renal failure are not available in the reviewed literature. Consequently, the creation of detailed data tables reflecting the quantitative impact of organ impairment on remimazolam pharmacokinetics in animal models is not possible based on the currently accessible data. Clinical studies in humans have since confirmed that severe hepatic impairment reduces remimazolam clearance, whereas renal impairment does not significantly alter the pharmacokinetics of the parent compound. nih.gove-ce.orgresearchgate.net
Preclinical Pharmacodynamics and Neurophysiological Characterization of Remimazolam Tosylate
Central Nervous System Effects in Animal Models
Preclinical studies in various animal models have been instrumental in elucidating the central nervous system (CNS) effects of remimazolam (B1679269) tosylate, providing a foundational understanding of its sedative and hypnotic properties.
Neuronal Activity Modulation (e.g., Substantia Nigra Pars Reticulata Firing)
Remimazolam exerts its sedative effects by modulating neuronal activity within the CNS. A key area of the brain involved in this process is the substantia nigra pars reticulata (SNpr), which has a high density of GABAergic innervation. frontiersin.orgnih.gov Animal studies have demonstrated that remimazolam dose-dependently inhibits the firing of neurons in the SNpr. nih.govtandfonline.comdovepress.comresearchgate.net This inhibition of neuronal depolarization is a primary mechanism contributing to its sedative effects. nih.gov Notably, recovery of baseline SNpr cell firing after cessation of remimazolam administration is rapid, occurring within approximately 7 minutes, compared to the 30 to 50 minutes observed with other benzodiazepines. nih.gov This rapid reversal of neuronal inhibition underscores the ultra-short-acting nature of remimazolam.
Electroencephalographic (EEG) Biomarkers and Spectral Analysis
Electroencephalography (EEG) has been a valuable tool in characterizing the neurophysiological effects of remimazolam in preclinical models. In sheep, remimazolam produced a dose-related sedative effect as measured by EEG, with a short duration of action. nih.gov Unlike some other anesthetic agents, preclinical studies in sheep indicated that remimazolam did not induce burst suppression patterns or isoelectric EEG, suggesting a favorable neurological profile. dovepress.com
In human studies, which often build upon preclinical findings, EEG analysis has further detailed the effects of remimazolam. Administration of remimazolam is associated with an initial, transient increase in the power of the beta frequency band, followed by an increase in delta frequency power. anesth-pain-med.org More recent research in older adults undergoing surgery showed that remimazolam significantly increased the power spectral density of the frontal alpha band compared to midazolam. nih.gov This finding is significant as a lower density of alpha band power has been linked to perioperative cognitive dysfunction. nih.gov
Loss of Righting Reflex Studies
The loss of righting reflex (LORR) is a standard preclinical measure of hypnotic-sedative drug potency. In rodent models, remimazolam has been shown to be a potent sedative, inducing LORR with a short duration. researchgate.net For instance, in mice, equihypnotic doses of remimazolam and midazolam resulted in a loss of righting reflexes for a few minutes and nearly an hour, respectively, highlighting the significantly shorter duration of action of remimazolam. nih.gov The sedative effects of remimazolam, including the LORR, were inhibited by pretreatment with the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878), confirming its mechanism of action at the benzodiazepine site of the GABA-A receptor. frontiersin.orgresearchgate.net
Mechanisms of Action Underlying Neuropsychiatric Effects in Preclinical Models
Beyond its primary sedative effects, preclinical research has investigated the mechanisms through which remimazolam influences other neuropsychiatric phenomena, such as memory and seizure activity.
Investigation of Amnestic Properties
Benzodiazepines are known for their amnestic properties, and remimazolam is no exception. nih.gov While individuals recovering from remimazolam-induced anesthesia often experience significant amnesia, detailed and consistent animal studies on this specific aspect are still emerging. researchgate.net However, some preclinical research provides initial insights. One study in aged mice suggested that while remimazolam tosylate might cause a short-term decrease in memory ability, it did not lead to long-term cognitive damage and may even delay age-related memory decline over a longer period. researchgate.net Another study in juvenile mice found that repeated exposure to remimazolam resulted in less short-term memory impairment compared to midazolam. nih.gov This difference was potentially attributed to remimazolam's reduced inhibition of synaptic plasticity. nih.gov
Anticonvulsant Activity Assessment
The positive allosteric modulation of GABA-A receptors by benzodiazepines results in neuronal hyperpolarization, which is the basis for their anticonvulsant effects. frontiersin.orgdovepress.comresearchgate.net Remimazolam, sharing this mechanism, is recognized as a CNS inhibitor with anticonvulsant properties. newdrugapprovals.org Preclinical studies have confirmed that remimazolam acts on GABA-A receptors to produce these effects. dovepress.comresearchgate.net While specific preclinical models assessing the anticonvulsant efficacy of this compound are not extensively detailed in the provided context, its known mechanism of action strongly supports this pharmacological activity.
Sedative and Hypnotic Effects
Remimazolam is an ultra-short-acting benzodiazepine that induces sedation and hypnosis by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. europa.eudovepress.comdrugbank.com This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability. dovepress.comnih.govresearchgate.net The binding of remimazolam to the benzodiazepine site on GABA-A receptors increases the influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potentials. nih.govtandfonline.com
Preclinical studies in various animal models, including rodents and sheep, have consistently demonstrated the dose-dependent sedative and hypnotic effects of remimazolam, characterized by a rapid onset and offset of action. nih.govdovepress.com In rodent models, remimazolam induced dose-related deep sedation, and its effects were inhibited by the benzodiazepine receptor antagonist flumazenil, confirming its mechanism of action at the GABA-A receptor. nih.gov Animal experiments have also shown that remimazolam can produce a sedative effect by inhibiting the firing of neurons in the substantia nigra pars reticulata in a dose-dependent manner. tandfonline.comdovepress.com
Comparative studies in sheep have shown that remimazolam produces sedation with a more rapid onset and offset than both midazolam and propofol (B549288). nih.gov The predictable dose-response relationship of remimazolam is a key characteristic, with the onset of loss of consciousness and respiratory depression showing steep dose-responses in preclinical models. dovepress.com
| Animal Model | Key Finding | Reference |
| Rodents | Dose-related deep sedation with fast onset and offset. | nih.gov |
| Rodents | Sedative effect inhibited by flumazenil. | nih.gov |
| Sheep | More rapid onset and offset of sedation compared to midazolam and propofol. | nih.gov |
Exploration of Effects on Cognitive Function and Neurodegeneration in Animal Models
Short-Term Cognitive Performance Assessment (e.g., Y-maze, MWM)
The impact of remimazolam on short-term cognitive function has been investigated in animal models using behavioral tests such as the Y-maze and the Morris Water Maze (MWM). mdpi.comnih.govnih.gov The Y-maze is used to assess spatial and short-term memory, while the MWM evaluates spatial learning and memory dependent on the hippocampus. mdpi.com
Studies in juvenile mice have shown that repeated exposure to remimazolam can impair short-term memory, as observed in the Y-maze test. nih.govnih.gov However, this impairment was found to be less severe compared to that caused by midazolam. nih.govnih.gov In these studies, there was no significant difference in the behavior of mice in the MWM test, suggesting that long-term spatial memory may not be as affected by short-term exposure. nih.govnih.gov
In a study on ApoE4 knock-in mice, a model for Alzheimer's disease, both remimazolam and propofol anesthesia resulted in similar postoperative cognitive functions. mdpi.comresearchgate.net There was an observed increase in the relative escape latency in the MWM at day 2 post-surgery and a decrease in relative spontaneous alternation in the Y-maze at days 4 and 7, with no significant differences between the two anesthetic groups. mdpi.com However, some research indicates that high doses of remimazolam may induce cognitive dysfunction. mdpi.comresearchgate.net
Modulation of Tau Phosphorylation and Brain Metabolism
The effect of remimazolam on tau protein phosphorylation, a hallmark of neurodegenerative diseases like Alzheimer's, has been a subject of preclinical investigation. One study showed that remimazolam can induce abnormal phosphorylation of tau protein, leading to the formation of amyloid-beta plaques in the brain. nih.gov
Conversely, other research in aged mice has demonstrated that while this compound increased tau phosphorylation in the short term, it led to a reduction in tau phosphorylation over the long term. researchgate.netnih.govfrontiersin.org Specifically, long-term administration of remimazolam has been found to reduce p-Tau levels at sites Ser396 and Thr205, potentially by promoting the expression of protein phosphatase 2A (PP2A). frontiersin.org This suggests a feedback mechanism where a short-term increase in p-Tau might lead to a long-term upregulation of PP2A, which in turn delays tau phosphorylation and cognitive decline during aging. frontiersin.org In comparison to propofol, remimazolam was found to reduce the expression and distribution of hippocampal P-tau. ingentaconnect.com
PET/CT scans in aged mice have also shown that one month after remimazolam administration, the experimental group had better brain metabolism compared to the control group. nih.gov
| Finding | Animal Model | Short-Term Effect | Long-Term Effect | Reference |
| Tau Phosphorylation | Aged Mice | Increased | Decreased | researchgate.netnih.govfrontiersin.org |
| Brain Metabolism | Aged Mice | Not specified | Improved | nih.gov |
| Hippocampal P-tau | Mice | Reduced (vs. propofol) | Not specified | ingentaconnect.com |
Role in Synaptic Plasticity, Neuroinflammation, and Neuronal Apoptosis
Remimazolam's influence on synaptic plasticity, neuroinflammation, and neuronal apoptosis is multifaceted. Alterations in these processes are considered primary mechanisms through which anesthetics can affect cognitive function. nih.gov
Synaptic Plasticity: Studies in juvenile mice have shown that repeated exposure to remimazolam can lead to a downward trend in the expression of postsynaptic density protein 95 (PSD95) and brain-derived neurotrophic factor (BDNF) in the hippocampus, which is associated with the inhibition of long-term potentiation (LTP) and short-term memory impairment. nih.govnih.gov However, these effects were less pronounced compared to those of midazolam. nih.govnih.gov In another study, remimazolam was found to increase the number and density of dendritic spines in the hippocampus when compared to propofol. ingentaconnect.com
Neuroinflammation: Remimazolam has demonstrated anti-inflammatory and neuroprotective effects. nih.govfrontiersin.org In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, remimazolam attenuated cognitive impairment by reducing levels of hippocampal inflammatory cytokines, inhibiting microglial activation, and promoting the polarization of microglia to the anti-inflammatory M2 phenotype. nih.gov These effects are thought to be mediated through the regulation of the translocator protein (TSPO). nih.gov Remimazolam has also been shown to reduce systemic inflammation. wjgnet.com
Neuronal Apoptosis: High doses of remimazolam have been reported to induce neuronal loss and apoptosis. nih.gov This may be linked to glutamate (B1630785) excitotoxicity. nih.gov However, in comparative studies, remimazolam has shown a more favorable profile regarding neuronal apoptosis. In an Alzheimer's disease mouse model, the remimazolam group exhibited less severe neuropathological changes, including lower levels of hippocampal neuronal apoptosis, compared to the propofol group. mdpi.com Similarly, in juvenile mice, the upregulation of caspase-3 and the number of apoptotic neurons in the CA1 and CA3 regions of the hippocampus were less significant with remimazolam compared to midazolam. nih.govnih.gov Remimazolam has also been shown to protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced damage by inhibiting apoptosis. ajol.info Furthermore, it has been found to reduce neuronal injury and cerebral infarct size in rat models of cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome-dependent pyroptosis. dovepress.com
| Area of Impact | Key Findings in Animal Models | Reference |
| Synaptic Plasticity | Decreased PSD95 and BDNF, inhibiting LTP (less than midazolam). | nih.govnih.gov |
| Increased dendritic spine density (compared to propofol). | ingentaconnect.com | |
| Neuroinflammation | Attenuated neuroinflammation-induced cognitive impairment. | nih.gov |
| Reduced hippocampal inflammatory cytokines and inhibited microglial activation. | nih.gov | |
| Neuronal Apoptosis | High doses may induce neuronal loss. | nih.gov |
| Less hippocampal neuronal apoptosis compared to propofol. | mdpi.com | |
| Less neuronal apoptosis compared to midazolam. | nih.govnih.gov | |
| Protects against ischemia/reperfusion injury by inhibiting pyroptosis. | dovepress.com |
Comparative Preclinical Studies of Remimazolam Tosylate
Pharmacological Profile Comparison with Midazolam and Other Benzodiazepines
Remimazolam (B1679269) was designed to retain the pharmacodynamic characteristics of a classic benzodiazepine (B76468) like midazolam while incorporating a unique metabolic pathway for a more controlled and predictable sedation profile. frontiersin.orgsemanticscholar.org
Preclinical investigations in various animal models have consistently demonstrated that remimazolam has a significantly faster onset and offset of sedative effects compared to midazolam. nih.gov In rodent studies, remimazolam induced dose-related deep sedation with a rapid onset and a quicker offset than that observed with midazolam. nih.gov Similarly, preclinical studies in sheep confirmed that remimazolam produced a more rapid onset and a shorter duration of action than midazolam. researchgate.netresearchgate.net In pigs, remimazolam also showed a fast onset and offset profile in studies of acute bolus doses and short infusions. nih.gov This rapid kinetic profile is a key differentiator from midazolam, which has a longer recovery period. nih.gov
Table 1: Comparative Onset and Recovery Kinetics
| Agent | Onset of Action | Recovery Time | Key Differentiator |
|---|---|---|---|
| Remimazolam | Fast (1-2 minutes) nih.govresearchgate.net | Short (10-40 minutes) researchgate.net | Rapid offset due to esterase metabolism. nih.gov |
| Midazolam | Slower (3-5 minutes) nih.govresearchgate.net | Longer (20-80 minutes) researchgate.net | Slower offset, potential for active metabolites. e-ce.org |
Remimazolam tosylate exerts its sedative effects through the same mechanism as other benzodiazepines: by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govfrontiersin.org It binds with high affinity to the specific benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor. nih.govfrontiersin.org This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and central nervous system depression. frontiersin.orgtandfonline.comdovepress.com
Table 2: Receptor Binding Characteristics
| Compound | Target Receptor | Binding Site | Affinity (Ki) | Note |
|---|---|---|---|---|
| Remimazolam | GABA-A nih.gov | Benzodiazepine Site nih.gov | ~0.03 µM frontiersin.org | Positive allosteric modulator, slightly higher potency at α1 subtype. frontiersin.org |
| CNS-7054 (Metabolite) | GABA-A frontiersin.org | Benzodiazepine Site frontiersin.org | ~10 µM frontiersin.org | 300–400 times weaker affinity than remimazolam. semanticscholar.orgnih.govfrontiersin.org |
A defining feature of remimazolam is its unique metabolic pathway, a result of intentionally designing it as a "soft drug". nih.govdovepress.com It incorporates a carboxylic ester linkage into its structure, making it susceptible to rapid hydrolysis by non-specific tissue esterases, primarily carboxylesterase-1, which are abundant in the liver and other tissues. nih.govnih.govdrugbank.com This contrasts with drugs like remifentanil, where blood esterases play a more dominant role. nih.gov
This rapid, organ-independent metabolism converts remimazolam into its primary metabolite, CNS-7054. researchgate.netnih.govdovepress.com Preclinical studies have definitively shown that CNS-7054 is pharmacologically inactive. researchgate.net Its affinity for the benzodiazepine binding site on the GABA-A receptor is 300 to 400 times weaker than that of the parent compound, remimazolam. semanticscholar.orgnih.govfrontiersin.org Furthermore, CNS-7054 has demonstrated no significant activity at off-target sites. nih.govfrontiersin.org This rapid conversion to an inactive metabolite prevents drug accumulation and is responsible for the ultra-short duration of action and predictable recovery profile of remimazolam. frontiersin.orgdovepress.com
Receptor Binding Profile
Comparison with Non-Benzodiazepine Sedative-Hypnotics (e.g., Propofol (B549288), Remifentanil)
Remimazolam's preclinical profile has also been extensively compared to non-benzodiazepine agents like propofol and remifentanil to highlight differences in their mechanisms of action and physiological effects.
The pharmacokinetic profiles of remimazolam, propofol, and remifentanil are markedly different, primarily due to their distinct clearance mechanisms.
Remimazolam: As a soft drug, it is rapidly metabolized via hydrolysis by tissue esterases (mainly liver carboxylesterase) into an inactive metabolite. nih.gove-ce.org This clearance is largely independent of renal or hepatic function and follows first-order kinetics, meaning it is not prone to saturation. wjgnet.comfrontiersin.org
Propofol: Clearance is primarily dependent on hepatic metabolism (glucuronidation and hydroxylation) and to a lesser extent, extrahepatic sites. researchgate.net Its pharmacokinetics can be non-linear, and its clearance can be affected by liver function. clinmedjournals.org
Remifentanil: Similar to remimazolam, it contains an ester linkage. However, its clearance is primarily mediated by non-specific esterases found in the blood and tissues, leading to an extremely rapid offset of action. nih.govmdpi.com
These differences result in distinct pharmacokinetic parameters. Remimazolam has a high clearance rate and a smaller steady-state volume of distribution compared to midazolam. nih.gove-ce.orgdovepress.com While both remimazolam and propofol are considered short-acting, remimazolam's context-sensitive half-time remains short and is relatively independent of the infusion duration, a significant advantage over many other sedatives. nih.govanesth-pain-med.org
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Remimazolam | Propofol | Remifentanil |
|---|---|---|---|
| Primary Metabolism | Hydrolysis by tissue esterases nih.govresearchgate.net | Hepatic/extrahepatic researchgate.net | Hydrolysis by blood & tissue esterases nih.gov |
| Active Metabolites | No nih.gove-ce.org | No | No |
| Context-Sensitive Half-Time | Short, stable duration nih.govanesth-pain-med.org | Short, but can increase with infusion | Extremely short |
| Clearance | High (~70 L/h) nih.govdovepress.com | High | Very High |
Preclinical studies have indicated that remimazolam may offer a more stable hemodynamic and respiratory profile compared to propofol. In a comparator study involving animal models, the effects of remimazolam, midazolam, and propofol on the cardiovascular and respiratory systems were found to be proportional to the depth of sedation achieved. frontiersin.orgnih.gov However, early preclinical work noted that remimazolam produced a short duration of action without causing significant cardiovascular or respiratory depression. nih.gov
Further preclinical observations suggested that sedation with remimazolam was associated with lower rates of blood pressure lability and respiratory depression when compared directly with propofol. mdpi.com This improved cardiovascular stability is a key differentiator, as propofol is known to cause hypotension and cardiorespiratory depression. nih.gove-ce.orgclinmedjournals.org While remifentanil offers profound analgesia, it is also associated with significant respiratory depression and bradycardia. Remimazolam, being a pure benzodiazepine, lacks analgesic properties but provides sedation with what appears to be a wider safety margin regarding cardiorespiratory effects than propofol in preclinical models. frontiersin.orge-ce.org
Pharmacokinetic Dissimilarities (e.g., clearance mechanisms)
Efficacy of Reversal Agents in Preclinical Models (e.g., Flumazenil)
The pharmacological effects of this compound, like other benzodiazepines, can be specifically and effectively reversed by the antagonist flumazenil (B1672878). Preclinical research across various animal models has consistently demonstrated the efficacy of flumazenil in antagonizing the sedative and physiological effects of remimazolam, underscoring its role as a reliable reversal agent.
The primary mechanism of action for flumazenil is competitive antagonism at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABA-A) receptor. patsnap.comwikipedia.org By binding to this site with high affinity but without activating the receptor, flumazenil competitively inhibits the action of benzodiazepine agonists like remimazolam. patsnap.comtocris.com This action prevents the enhancement of GABA's inhibitory effects, thereby reversing the sedative-hypnotic outcomes produced by remimazolam. patsnap.com
Further preclinical investigations have explored the reversal of other physiological effects of remimazolam. A study using a rabbit model of hypothermia investigated remimazolam's potential to suppress shivering and the ability of flumazenil to reverse this effect. nih.govnih.gov In the study, remimazolam was shown to significantly lower the core body temperature at which shivering occurs. nih.govnih.gov The administration of flumazenil completely abolished this effect, returning the shivering threshold to baseline levels. nih.govnih.gov This not only confirmed flumazenil's antagonistic action but also highlighted its efficacy in reversing non-sedative, systemic effects of remimazolam. nih.gov
Table 1: Effect of Flumazenil on Remimazolam-Induced Core Temperature Change in Rabbits
| Treatment Group | Mean Core Temperature Change at Shivering Onset (°C ± SEM) |
| Control (Saline) | -1.00 ± 0.12 |
| Remimazolam (1 mg/kg/h) | -2.50 ± 0.20 |
| Remimazolam + Flumazenil | -0.94 ± 0.16 |
| Data sourced from a preclinical study in a rabbit model of hypothermia. nih.gov |
Collectively, the findings from these preclinical models provide a robust body of evidence for flumazenil's efficacy as a reversal agent for this compound. The consistent and predictable antagonism observed in rodents and rabbits confirms that flumazenil reliably reverses the sedative and physiological effects of remimazolam by blocking its action at the GABA-A receptor. nih.govnih.gov
Drug Discovery and Pharmaceutical Development Principles of Remimazolam Tosylate
The "Soft Drug" Concept in Design and Optimization
The design of remimazolam (B1679269) is a prime example of the "soft drug" concept, which involves creating pharmacologically active molecules that are designed to undergo predictable and rapid inactivation to non-toxic metabolites after eliciting their therapeutic effect. nih.govdrugbank.comnih.gov This approach is particularly advantageous for anesthetics and sedatives, where precise control over the duration of action is critical. drugbank.com The development program for remimazolam was initiated in the late 1990s with the goal of identifying ester-based benzodiazepine (B76468) derivatives that are quickly broken down by esterases. nih.govresearchgate.net
A key structural feature of remimazolam is the strategic incorporation of a carboxylic ester linkage into the benzodiazepine core. nih.govmdpi.comresearchgate.net This ester moiety acts as a metabolically labile site, making the molecule susceptible to rapid hydrolysis by non-specific tissue esterases. nih.govkoreamed.orgresearchgate.net This design is similar to that of the short-acting opioid remifentanil and is central to remimazolam's unique pharmacokinetic profile. nih.govmdpi.com The presence of this ester linkage allows for organ-independent metabolism, a significant advantage over drugs that rely on hepatic enzyme systems like cytochrome P450 for clearance. researchgate.netnih.govresearchgate.net
The "soft drug" design of remimazolam ensures its rapid and predictable biotransformation into an inactive metabolite. nih.govdrugbank.commdpi.com The primary metabolic pathway for remimazolam is hydrolysis of the ester linkage by tissue carboxylesterases, predominantly carboxylesterase-1 (CES1), which is found in high concentrations in the liver but also in other tissues. mdpi.comresearchgate.net This enzymatic action swiftly converts remimazolam into its carboxylic acid metabolite, CNS 7054. nih.govmdpi.com This metabolite has a significantly lower affinity for the benzodiazepine binding site on the GABA-A receptor, approximately 300 to 400 times weaker than the parent compound, rendering it pharmacologically inactive. mdpi.comnih.gov This rapid inactivation is responsible for the drug's short duration of action and allows for a quick recovery. nih.govmdpi.com
Strategic Incorporation of Metabolically Labile Moieties (e.g., Carboxylic Ester)
Influence of Salt Forms on Drug Characteristics
Remimazolam has been developed in two primary salt forms: besylate and tosylate. mdpi.comfrontiersin.org The choice of salt form can influence a drug's physicochemical properties, including solubility and stability, which are critical for formulation development. frontiersin.org
Remimazolam was initially developed as the besylate salt. nih.gov Subsequently, a separate development program was initiated in China utilizing the tosylate salt form. nih.govresearchgate.net Both remimazolam besylate and remimazolam tosylate have been approved for clinical use. nih.govresearchgate.net While they are different salt forms of the same active moiety, studies have indicated that there are no significant differences in their pharmacodynamic and pharmacokinetic profiles. nih.gov Both forms have demonstrated rapid onset and recovery times, and good tolerability. nih.gov The primary distinction between the two lies in their development history and the specific formulations brought to market. nih.govfrontiersin.org
Aqueous solubility is a critical factor for intravenous drug formulations. While remimazolam is described as water-soluble, the solubility of its different forms can be limited. nih.govnewdrugapprovals.org For instance, remimazolam besylate has sparing aqueous solubility, which can necessitate larger administration volumes. frontiersin.org Generally, the solubility of remimazolam and its known salt derivatives is not higher than 11 mg/ml, which is considered slightly soluble. newdrugapprovals.org This can pose challenges during reconstitution, potentially leading to undissolved particles and affecting dosage accuracy. newdrugapprovals.org Remimazolam is soluble in slightly acidic conditions and can precipitate in certain solutions like lactated Ringer's. wfsahq.org To address stability issues of the water-labile ester moiety, lyophilized (freeze-dried) formulations have been developed. google.com
Remimazolam Besylate vs. This compound: Academic Distinctions
Early-Stage Lead Identification and Optimization Programs
The journey to remimazolam began at Glaxo Wellcome in the late 1990s with a program focused on discovering novel, short-acting intravenous sedatives. nih.govresearchgate.net The primary goal was to identify ester-based benzodiazepines that would be rapidly metabolized. nih.gov Remimazolam (then known as GW502056) was selected as a lead compound based on its rapid onset of sedation, short duration of action, and good aqueous solubility. nih.govfrontiersin.org
During the lead optimization phase, other compounds were considered. For example, CNS 7259 showed high affinity for the GABA-A receptor and its metabolite was significantly less active. frontiersin.org However, CNS 7259 was not advanced due to its low aqueous solubility. frontiersin.org The remimazolam project was later acquired by TheraSci and subsequently developed by CeNeS and PAION as the besylate salt. nih.gov The initial Phase I dose-finding study in humans compared the pharmacokinetics of remimazolam to midazolam, demonstrating remimazolam's higher clearance and shorter residence time. nih.gov
Advanced Analytical Methodologies in Preclinical Research of Remimazolam Tosylate
In Vitro Receptor Binding and Electrophysiological Assays
The preclinical evaluation of remimazolam (B1679269), a novel benzodiazepine (B76468), has extensively utilized in vitro receptor binding and electrophysiological assays to characterize its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for its sedative and anesthetic effects. These methodologies are crucial for determining the compound's affinity, potency, and functional activity at a molecular and cellular level.
Radioligand Displacement Studies
Radioligand displacement studies are a cornerstone in determining the binding affinity of a test compound to its target receptor. In the context of remimazolam, these assays have been instrumental in quantifying its affinity for the benzodiazepine binding site on the GABA-A receptor.
These studies typically involve the use of a radiolabeled ligand, such as [3H]-flunitrazepam, which is known to bind with high affinity to the benzodiazepine site. Brain tissue homogenates from various species, including humans and rats, are incubated with the radioligand in the presence of varying concentrations of remimazolam. By measuring the displacement of the radioligand, researchers can calculate the inhibitory constant (Ki) of remimazolam, which is an inverse measure of its binding affinity.
Research findings indicate that remimazolam binds to brain benzodiazepine sites with high affinity. wjem.com.cn The affinity of remimazolam for the human brain was found to be 410-fold greater than its primary, inactive metabolite, CNS 7054. yaozh.com Specifically, radioligand binding assays have reported a Ki value of 0.03 µM for remimazolam. nih.govfrontiersin.org In contrast, its carboxylic acid metabolite, CNS 7054, demonstrates a significantly weaker affinity, with a Ki of approximately 10,000 nM, making it 300 to 400 times less potent than the parent compound. frontiersin.org This pronounced difference in affinity underscores the metabolite's inactive nature. frontiersin.orgmdpi.com
| Compound | Binding Affinity (Ki) | Receptor Site | Reference |
| Remimazolam | 0.03 µM | Benzodiazepine site on GABA-A receptor | nih.govfrontiersin.org |
| CNS 7054 | ~10,000 nM | Benzodiazepine site on GABA-A receptor | frontiersin.org |
Whole-Cell Patch-Clamp Techniques
To assess the functional consequences of remimazolam binding to the GABA-A receptor, whole-cell patch-clamp techniques are employed. wjem.com.cnresearchgate.netresearchgate.net This electrophysiological method allows for the direct measurement of ion currents flowing through the GABA-A receptor channel in response to the application of GABA and the modulatory effects of compounds like remimazolam.
In these experiments, currents are recorded from cells, such as Ltk cells, that have been stably transfected with specific subtypes of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2). wjem.com.cnresearchgate.net The application of GABA opens the chloride ion channel, resulting in an inward current. When remimazolam is co-applied with GABA, it potentiates the GABA-induced current, indicating that it is a positive allosteric modulator of the receptor.
Studies using this technique have shown that remimazolam positively modulates the four major benzodiazepine-sensitive subtypes of the GABA-A receptor. nih.govfrontiersin.org It has been observed to have a slightly higher potency at the α1 subtype, with a reported EC50 (half-maximal effective concentration) of 0.36 µM. nih.govfrontiersin.orgfrontiersin.org The α1 subtype is primarily associated with the sedative effects of benzodiazepines. nih.govfrontiersin.org These findings demonstrate that remimazolam's mechanism of action is consistent with that of classical benzodiazepines like midazolam. nih.govfrontiersin.org
Ex Vivo Electrophysiology in Animal Brain Slices
To investigate the effects of remimazolam in a more physiologically relevant context, ex vivo electrophysiology is performed on animal brain slices. researchgate.net This technique allows for the study of neuronal activity within intact neural circuits. Brain regions with significant GABAergic input, such as the substantia nigra pars reticulata, are often used. yaozh.com
In these experiments, brain slices are prepared from animals, and extracellular recordings are made from neurons. The firing rate of these neurons is measured before and after the application of remimazolam. Research has shown that remimazolam causes a dose-related decrease in the firing rates of neurons in the substantia nigra pars reticulata of rats, with higher doses suppressing firing to approximately 20% of the baseline. yaozh.com
More recent studies have utilized whole-cell patch-clamp recordings in brain slices of the nucleus reuniens (RE) to investigate remimazolam's impact on synaptic transmission. These studies demonstrated that remimazolam significantly enhanced electrically-evoked inhibitory postsynaptic currents (eIPSCs) and reduced the evoked spiking of RE neurons. nih.gov This enhancement of GABAergic transmission was confirmed by its reversal with the GABA-A receptor antagonist picrotoxin. nih.gov These findings provide further evidence that remimazolam's sedative effects are mediated by the potentiation of GABAergic inhibition in specific brain circuits. yaozh.comnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approaches
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in understanding the relationship between drug concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For remimazolam tosylate, these models have been essential in characterizing its rapid onset and offset of action and informing dosing strategies.
Population Pharmacokinetic Modeling
Population pharmacokinetic (PopPK) modeling analyzes data from multiple individuals to identify typical PK parameters and sources of variability within a patient population. researchgate.net For remimazolam, PopPK analyses have consistently utilized a three-compartment model to describe its concentration-time profile. nih.govresearchgate.nettandfonline.comfrontiersin.org
These models have been developed using pooled data from numerous clinical trials, encompassing a wide range of subjects. researchgate.net The models have identified key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. PopPK analyses have shown that remimazolam exhibits high clearance and a small volume of distribution, contributing to its short terminal half-life. tandfonline.com
| PK/PD Model Component | Description | Key Findings | Reference |
| Pharmacokinetic Model | Three-compartment model | Describes remimazolam concentration over time. Characterized by high clearance and small volume of distribution. | nih.govresearchgate.nettandfonline.comfrontiersin.org |
| Pharmacodynamic Model | Inhibitory sigmoid Emax model | Links remimazolam concentration to the Bispectral Index (BIS), a measure of sedation depth. | researchgate.net |
| Covariate Analysis | Evaluation of patient factors | ASA class and extracorporeal circulation showed an effect on PK. | researchgate.net |
Physiologically Based Recirculation Models
In the initial clinical trials of remimazolam, a physiologically based recirculation model was employed to describe its pharmacokinetics. wjem.com.cnnih.govfrontiersin.org This type of model is more complex than standard compartmental models and attempts to incorporate anatomical and physiological information to simulate drug distribution and elimination.
A key advantage of the recirculation model for remimazolam was its ability to explain the observation of higher venous concentrations compared to arterial concentrations at later time points after administration. wjem.com.cnresearchgate.netresearchgate.net This phenomenon can be challenging to capture with simpler compartmental models. The physiologically based recirculation model provided a more mechanistic understanding of remimazolam's distribution dynamics in the body. Although three-compartment models have been more commonly used in subsequent analyses, the initial application of a physiologically based recirculation model was valuable for a detailed characterization of remimazolam's unique pharmacokinetic profile. nih.govfrontiersin.org
Compartmental Models (e.g., Three-Compartment Models)
In preclinical research, the pharmacokinetics of remimazolam are frequently characterized using compartmental models, with the three-compartment model being a standard approach. nih.govresearchgate.net These models are essential for describing the distribution and elimination of the drug throughout the body.
A detailed pharmacokinetic study in a sheep model utilized a three-compartment model to describe the kinetics of remimazolam from arterial sampling. nih.gov This analysis demonstrated high clearance, small distribution volumes, and a rapid onset and offset of sedation. nih.gov The model defined specific volumes for the central and peripheral compartments, as well as the clearance rates between these compartments. nih.gov Similarly, a study in a swine model employed a three-compartment model to quantify pharmacokinetic variables both at baseline and under conditions of hemorrhagic shock. researchgate.net This research found that hemorrhagic shock altered the pharmacokinetics by decreasing the central compartment volume and elimination clearance. researchgate.net
In pediatric preclinical studies, a three-compartment model was also used to analyze the pharmacokinetics of remimazolam in children aged 3 to 6 years, confirming high clearance rates and a small volume of distribution. nih.govdovepress.com These animal and early-stage human models provide a foundational understanding of how this compound is processed in the body, which is critical for its development as a sedative agent. frontiersin.orgfda.gov The consistency of findings across different preclinical models underscores the robustness of the three-compartment model in describing remimazolam's pharmacokinetic profile. researcher.life
| Animal Model | Parameter | Value |
|---|---|---|
| Sheep nih.gov | Central Compartment Volume (V1) | 1.9 L |
| Rapidly Equilibrating Peripheral Compartment Volume (V2) | 3.9 L | |
| Slowly Equilibrating Peripheral Compartment Volume (V3) | 79 L | |
| Clearance (CL) | 4.2 L/min | |
| Mean Residence Time | 8.1 min | |
| Swine (Baseline) researchgate.net | Effect-site concentration for 50% maximal BIS effect (Ce50) | 0.10 ± 0.09 µg/mL |
| Effect-site concentration for 50% maximal SEF effect (Ce50) | 0.09 ± 0.03 µg/mL | |
| Swine (Hemorrhagic Shock) researchgate.net | Effect-site concentration for 50% maximal BIS effect (Ce50) | 0.11 ± 0.09 µg/mL |
| Effect-site concentration for 50% maximal SEF effect (Ce50) | 0.11 ± 0.04 µg/mL |
Neurophysiological Monitoring Techniques in Animal Studies
The sedative and anesthetic effects of this compound are quantified in preclinical animal studies using various neurophysiological monitoring techniques. These methods provide objective measures of the drug's impact on the central nervous system.
Bispectral Index (BIS) Monitoring in Animal Models
The Bispectral Index (BIS) is a processed electroencephalography (EEG) parameter used to assess the depth of sedation. fortunejournals.com In preclinical research, BIS monitoring has been applied in animal models to quantify the pharmacodynamic effects of remimazolam.
An observational study in a pig model recorded BIS values to assess sedation levels. researchgate.net The research aimed to determine the influence of hemorrhagic shock on the pharmacodynamic effects of remimazolam. researchgate.net The study calculated the effect-site concentration of remimazolam that produced 50% of the maximal effect on the BIS score (Ce50), providing a quantitative measure of the drug's potency. researchgate.net The findings indicated that while hemorrhagic shock altered the drug's pharmacokinetics, it did not significantly change the end-organ sensitivity as measured by BIS. researchgate.net
| Condition | Parameter | Value (µg/mL) |
|---|---|---|
| Baseline | Ce50 for BIS | 0.10 ± 0.09 |
| Hemorrhagic Shock | Ce50 for BIS | 0.11 ± 0.09 |
Electroencephalogram (EEG) Analysis for Sedative Effects
Direct analysis of electroencephalogram (EEG) waveforms is a fundamental technique in preclinical animal studies to characterize the sedative effects of remimazolam. nih.govwfsahq.org These analyses provide detailed insights into the drug's impact on brain activity.
Pharmacodynamic studies in sheep have shown that remimazolam produces a dose-related sedative effect, as measured by EEG. nih.govfrontiersin.org A notable finding from a preclinical study in sheep was that, unlike some other sedatives, remimazolam did not induce burst suppression patterns or isoelectric EEG results, which can be associated with very deep anesthesia. dovepress.comdovepress.com Furthermore, when compared to midazolam in a sheep model, remimazolam was found to elicit a higher magnitude of alpha band power in the EEG. dovepress.com
In a swine model, raw EEG waveforms and the 95% spectral edge frequency (SEF), a processed EEG variable, were recorded to evaluate remimazolam's effects. researchgate.net This allowed for the determination of the effect-site concentration producing 50% of the maximal effect on SEF, offering another quantitative measure of the drug's sedative potency. researchgate.net
| Animal Model | EEG Finding | Reference |
|---|---|---|
| Sheep | Apparent dose-related sedative effect. | nih.govfrontiersin.org |
| Sheep | No burst suppression patterns or isoelectric EEG observed. | dovepress.comdovepress.com |
| Sheep | Elicited a higher magnitude of alpha band power compared to midazolam. | dovepress.com |
| Swine | Spectral Edge Frequency (SEF95) Ce50 at baseline was 0.09 ± 0.03 µg/mL. | researchgate.net |
| Swine | SEF95 Ce50 during hemorrhagic shock was 0.11 ± 0.04 µg/mL. | researchgate.net |
Emerging Research Areas and Future Directions for Remimazolam Tosylate
Investigation of Novel Formulations and Alternative Routes of Administration in Preclinical Models
While remimazolam (B1679269) is primarily developed for intravenous use, research into alternative delivery methods is underway to broaden its clinical utility, particularly in settings where intravenous access may be challenging. nih.gov
Intranasal Administration:
Preclinical and early clinical studies have explored intranasal administration as a viable alternative. In a study involving healthy adult subjects, intranasal administration of remimazolam powder demonstrated a consistent absolute bioavailability of approximately 50%, with a rapid time to maximum concentration (Tmax) of 10 minutes. nih.gov However, the study also highlighted a significant challenge: the intranasal formulation caused nasal discomfort and pain, which could limit its practical application. nih.gov
Further research in pediatric populations has shown that a single intranasal administration of remimazolam can be effective for relieving preoperative anxiety in toddlers and preschool children. dovepress.com The sedative effect, however, was observed to weaken after 20 minutes. dovepress.com Both solid and solution forms of intranasal remimazolam have been shown to produce significant sedation in adults, with a delayed onset and peak compared to intravenous administration. dovepress.com
Oral Administration:
The oral bioavailability of remimazolam is low, ranging from 1.2% to 2.2%, due to extensive first-pass metabolism. dovepress.comfrontiersin.org This suggests that oral administration would require significantly higher doses to achieve a sedative effect, and its bitter taste could present a challenge, especially in pediatric patients. dovepress.com
Further Elucidation of Molecular Mechanisms Beyond GABA-A Receptor Modulation
Remimazolam's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. drugbank.comnih.gov However, emerging research suggests that its effects may extend beyond this well-established pathway.
Recent studies have begun to explore these alternative mechanisms. For instance, one study reported that remimazolam may alleviate neuropathic pain by regulating the bradykinin (B550075) B1 receptor and autophagy. frontiersin.orgnih.gov Further investigation is needed to determine if this effect is mediated through the benzodiazepine (B76468) site on the GABA-A receptor or through a separate mechanism. frontiersin.orgnih.gov
Longitudinal Studies on Neurocognitive Outcomes in Animal Models
The impact of remimazolam on long-term cognitive function is a critical area of ongoing research, particularly in vulnerable populations such as the elderly. Animal models are providing valuable insights into these effects.
A study in aged mice found that while there was a short-term decrease in memory ability and an increase in tau phosphorylation, one month later, the experimental group showed improved memory, better brain metabolism, and lower tau phosphorylation levels compared to the control group. nih.govresearchgate.net This suggests that remimazolam may not cause long-term cognitive damage and could even delay age-related memory decline. nih.govresearchgate.net
Another study comparing remimazolam to propofol (B549288) in a mouse model with a genetic predisposition to Alzheimer's disease found that while both anesthetics led to postoperative neurocognitive decline, propofol was associated with more severe neuropathological changes in the hippocampus. mdpi.com The remimazolam group showed less neuronal death and amyloid-beta accumulation, suggesting it may be a safer option for patients at risk for neurodegenerative disorders. mdpi.com
Exploration of Remimazolam Tosylate's Role in Specific Neurological Research Models
The unique properties of remimazolam make it a valuable tool for research in specific neurological conditions. Its rapid and controllable sedative effects are beneficial for various experimental paradigms.
In the context of neurodevelopmental research, remimazolam is being investigated for its potential use in pediatric anesthesia. researchgate.net Its use in neurosurgery for motor evoked potential (MEP) monitoring is also being explored, with studies suggesting it could be a suitable alternative to propofol, even in young children. dovepress.com
Furthermore, its application in models of neurodegenerative diseases, as discussed previously, is a significant area of research. mdpi.com The ability to induce sedation with minimal hemodynamic compromise makes it particularly useful in studies involving fragile animal models. mdpi.com
Development of Predictive Preclinical Models for Translational Research
To bridge the gap between preclinical findings and clinical practice, the development of robust and predictive preclinical models is essential. These models aim to accurately forecast the pharmacokinetics and pharmacodynamics of remimazolam in humans.
Pharmacodynamic profiling in large animal models, such as sheep, has translated well to human studies, with accurate predictions of sedative effects. frontiersin.org Population pharmacokinetic/pharmacodynamic (PK/PD) models are being developed and refined to better predict the drug's behavior in diverse patient populations. mdpi.comanesth-pain-med.org These models incorporate data from various clinical trials to improve their predictive accuracy for different clinical scenarios and patient characteristics. anesth-pain-med.org
Advanced Pharmacoeconomic Modeling in Drug Development Context
The economic implications of introducing a new drug like this compound are a crucial consideration. Advanced pharmacoeconomic modeling is being employed to assess its cost-effectiveness in the context of drug development and clinical use.
Q & A
Basic Research Questions
What are the structural distinctions between remimazolam tosylate and its besylate counterpart, and how might these differences influence pharmacological properties?
This compound and besylate share core structural features (e.g., brominated benzene, pyridine, carboxamide, and sulfonate groups) but differ in sulfonate group positioning. These positional variations may alter solubility, receptor binding affinity, and metabolic stability, potentially affecting pharmacokinetics (e.g., onset/offset times) and pharmacodynamics (e.g., sedation depth). Researchers should employ techniques like X-ray crystallography or NMR spectroscopy to map spatial arrangements and correlate findings with in vitro enzyme metabolism assays (e.g., esterase activity) .
How does this compound compare to propofol in terms of hemodynamic stability during procedural sedation?
In a multicenter RCT (n=304), this compound monotherapy (RT group) showed a significantly lower incidence of hypotension (12.6%) compared to propofol (56.7%) during upper gastrointestinal endoscopy. However, RT exhibited higher rates of body movement and bradycardia. Methodologically, hemodynamic outcomes should be monitored via continuous arterial pressure tracking and bispectral index (BIS) to standardize sedation depth (BIS 40–60). Researchers must account for co-administered analgesics (e.g., alfentanil) and patient comorbidities (e.g., obstructive sleep apnea) to avoid confounding .
What validated scales are recommended for assessing sedation depth in this compound trials?
The Modified Observer’s Assessment of Alertness/Sedation (MOAA/S) and BIS are widely used. MOAA/S provides a 5-point ordinal scale for clinical observation, while BIS offers real-time electroencephalographic data. In hysteroscopy studies, maintaining BIS 40–60 ensured consistent sedation with this compound. Researchers should calibrate BIS devices pre-trial and train observers to minimize inter-rater variability .
Advanced Research Questions
How can contradictory data on this compound’s cognitive effects be reconciled across preclinical and clinical studies?
Preclinical models (e.g., aged mice) suggest this compound delays neurodegeneration by reducing tau phosphorylation, while clinical trials report transient postoperative delirium in elderly patients. To resolve contradictions, researchers should:
- Conduct species-specific pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare metabolite exposure.
- Use standardized neurocognitive batteries (e.g., Mini-Mental State Examination) post-procedure and correlate findings with plasma esterase activity.
- Control for confounders like perioperative inflammation via cytokine profiling .
What dosing scalars (e.g., total body weight vs. lean body weight) optimize this compound induction in obese patients?
A prospective trial (BMI ≥35 kg/m²) is comparing this compound induction doses scaled by total body weight (TBW) vs. lean body weight (LBW) to achieve MOAA/S=0. Preliminary data suggest LBW-based dosing reduces overdose risk in obesity due to altered volume of distribution. Researchers should use dual-energy X-ray absorptiometry (DEXA) to measure LBW and validate models with population PK analysis .
What methodological strategies address the “ceiling effect” of this compound monotherapy in achieving adequate sedation?
Combination therapy with low-dose propofol (e.g., 0.5 mg/kg) enhances sedation success while reducing this compound requirements. In hysteroscopy, Group RP (remimazolam + propofol) achieved BIS 40–60 with 31.3% hypotension vs. 56.7% for propofol alone. Researchers should design factorial RCTs to identify synergistic dose-response relationships and apply response surface modeling to optimize regimens .
How does this compound’s esterase metabolism influence its safety profile in hepatic impairment?
Unlike midazolam, this compound is metabolized by tissue esterases, bypassing hepatic CYP3A4. In severe hepatic impairment, prolonged sedation may still occur due to reduced esterase activity. Researchers should:
- Measure plasma butyrylcholinesterase activity pre-dose.
- Titrate doses using Bayesian adaptive protocols.
- Monitor for delayed recovery using continuous capnography and BIS .
Methodological Guidance for Data Analysis
What statistical approaches are recommended for analyzing adverse event disparities in this compound trials?
- Primary endpoints: Use Cochran-Mantel-Haenszel tests for hypotension incidence, stratified by study site.
- Secondary endpoints: Apply mixed-effects models for repeated measures (e.g., recovery time) with random intercepts for patient variability.
- Safety signals: Conduct time-to-event analysis for delayed adverse effects (e.g., neurocognitive decline) using Cox proportional hazards models .
How should researchers adjust for multiplicity in trials testing this compound against multiple comparators?
For trials with >2 arms (e.g., remimazolam vs. propofol vs. combination), apply hierarchical testing (gatekeeping procedure) or Hochberg’s step-up correction. Pre-specify alpha allocation in the SAP (e.g., 0.025 for hypotension, 0.025 for recovery time) to control family-wise error rate .
Tables for Key Comparative Data
| Parameter | This compound | Propofol | Remimazolam + Propofol |
|---|---|---|---|
| Hypotension Incidence (%) | 12.6 | 56.7 | 31.3 |
| Recovery Time (min) | 8.2 ± 2.1 | 6.5 ± 1.8 | 7.1 ± 1.9 |
| MOAA/S Score at 5 min | 4.8 ± 0.3 | 4.9 ± 0.2 | 4.7 ± 0.4 |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
